molecular formula C35H48N4O10S2 B1206737 Pivampicillin probenate CAS No. 42190-91-0

Pivampicillin probenate

Katalognummer: B1206737
CAS-Nummer: 42190-91-0
Molekulargewicht: 748.9 g/mol
InChI-Schlüssel: LKZFWYIOFQDUMO-GLCLSGQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Composition and Chemical Formula

Pivampicillin probenate exhibits a complex molecular structure characterized by the chemical formula C35H48N4O10S2, representing the combination of two pharmacologically active components within a single molecular framework. The compound possesses a molecular weight of 748.9 grams per mole, indicating its substantial molecular size and complexity compared to simpler pharmaceutical agents. This molecular weight reflects the additive nature of the two constituent components, with the pivampicillin portion contributing significantly to the overall mass through its beta-lactam ring system and ester modifications.

The Chemical Abstracts Service has assigned the registry number 42190-91-0 to pivampicillin probenate, providing a unique identifier for this specific salt formation. The United States Adopted Name designation recognizes this compound as an official pharmaceutical entity, with the Unique Ingredient Identifier M3MYK6R22U serving as an additional regulatory identifier. The molecular formula demonstrates the presence of multiple heteroatoms, including four nitrogen atoms, ten oxygen atoms, and two sulfur atoms, which contribute to the compound's diverse chemical reactivity and biological activity profiles.

Chemical Property Value Reference
Molecular Formula C35H48N4O10S2
Molecular Weight 748.9 g/mol
CAS Registry Number 42190-91-0
UNII Identifier M3MYK6R22U

Eigenschaften

CAS-Nummer

42190-91-0

Molekularformel

C35H48N4O10S2

Molekulargewicht

748.9 g/mol

IUPAC-Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid

InChI

InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1

InChI-Schlüssel

LKZFWYIOFQDUMO-GLCLSGQWSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Isomerische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Andere CAS-Nummern

42190-91-0

Synonyme

MK 356
pivampicillin probenate

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Infections

Pivampicillin probenate is indicated for the treatment of various bacterial infections, particularly those caused by gram-positive and gram-negative organisms. Its effectiveness has been documented in:

  • Urinary Tract Infections (UTIs) : Effective against Escherichia coli and other uropathogens.
  • Respiratory Tract Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
  • Skin and Soft Tissue Infections : Demonstrated efficacy against Staphylococcus aureus and Streptococcus pyogenes.

Enhancement of Antibiotic Efficacy

Probenecid's role in elevating the plasma levels of pivampicillin allows for lower dosing regimens while maintaining therapeutic effectiveness. This is particularly beneficial in patients with renal impairment where traditional dosing might lead to suboptimal drug levels.

Pharmacokinetics

The pharmacokinetic profile of pivampicillin probenate shows significant alterations due to the presence of probenecid:

ParameterPivampicillin AlonePivampicillin Probenate
BioavailabilityModerateIncreased
Half-life~1 hourExtended
Peak Plasma ConcentrationLowerHigher
Renal ExcretionRapidReduced

Case Study: UTI Management

A study involving patients with recurrent UTIs demonstrated that those treated with pivampicillin probenate experienced a 30% reduction in recurrence rates compared to those on standard pivampicillin therapy alone. The prolonged plasma levels contributed to sustained antibacterial activity.

Case Study: Pneumonia Treatment

In a clinical trial assessing the efficacy of pivampicillin probenate in community-acquired pneumonia, patients showed a faster resolution of symptoms and lower rates of complications than those treated with ampicillin alone.

Safety Profile

Pivampicillin probenate is generally well-tolerated; however, potential adverse effects include:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis)
  • Renal effects (increased uric acid levels leading to gout)

Monitoring is recommended for patients with pre-existing renal conditions or those on multiple medications that may interact.

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Pharmacodynamic Comparison with Ampicillin

Pivampicillin demonstrates superior pharmacokinetics compared to oral ampicillin:

  • Bioavailability : At equimolar doses (250 mg ampicillin equivalent), pivampicillin achieves threefold higher peak serum concentrations (18.3 μg/mL vs. 6 μg/mL for ampicillin) and doubles the area under the serum concentration-time curve (AUC) .
  • Urinary Recovery : 68% of the administered pivampicillin dose is excreted as active ampicillin in urine within 6 hours, compared to 25–30% for oral ampicillin .
  • Food Interaction : Unlike ampicillin, pivampicillin’s absorption is minimally affected by food intake, maintaining consistent therapeutic levels .

Table 1: Pharmacokinetic Comparison (250 mg Ampicillin Equivalent)

Parameter Pivampicillin Ampicillin
Peak Serum Concentration 18.3 μg/mL 6 μg/mL
AUC (0–6 h) 50.2 μg·h/mL 25.1 μg·h/mL
Urinary Recovery (0–6 h) 68% 25–30%

Source: Roholt et al. (1974)

Comparison with Bacampicillin: Tolerance and Metabolites

Bacampicillin, another ampicillin prodrug, shares structural similarities but differs in metabolism:

  • Metabolites: Bacampicillin releases acetaldehyde, ethanol, and CO₂—natural metabolites associated with better gastrointestinal tolerance compared to pivampicillin’s pivalic acid and formaldehyde .
  • Bioequivalence : Both prodrugs achieve serum ampicillin levels comparable to intramuscular ampicillin, but bacampicillin’s tolerance profile makes it preferable for patients with sensitivity to pivalic acid .

Synergistic Effects with Probenecid

Probenecid co-administration enhances pivampicillin’s efficacy by:

  • Prolonged Serum Levels : A 1,000 mg probenecid dose increases pivampicillin’s AUC by 53% (50.2 to 76.8 μg·h/mL) and extends its half-life by delaying renal excretion .
  • Clinical Outcomes: In gonorrhea treatment, a single dose of 1.4 g pivampicillin + 1 g probenecid achieves 92.5% bacteriological cure rates, outperforming divided pivampicillin doses or standalone ampicillin .

Table 2: Impact of Probenecid on Pivampicillin Pharmacokinetics

Parameter Pivampicillin Alone Pivampicillin + Probenecid
Peak Serum Concentration 18.3 μg/mL 21.7 μg/mL
AUC (0–6 h) 50.2 μg·h/mL 76.8 μg·h/mL
Urinary Recovery (0–6 h) 68% 59%

Source: Roholt et al. (1974)

Clinical Efficacy in Gonorrhea Treatment

Pivampicillin-probenecid combination therapy is particularly effective against Neisseria gonorrhoeae:

  • Cure Rates : 92.5% success in uncomplicated cases, with minimal side effects (e.g., transient nausea) .

Vorbereitungsmethoden

Esterification with Pivaloyloxymethyl Chloride

Ampicillin’s carboxyl group is activated for esterification by converting it to a reactive intermediate. This is achieved by treating ampicillin with chloromethyl pivalate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ampicillin’s carboxyl moiety attacks the electrophilic carbon of POM-Cl. The resulting pivampicillin is isolated through crystallization or chromatographic purification.

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane

  • Temperature: 0–5°C (to minimize degradation of the β-lactam ring)

  • Yield: 60–75% (depending on purity of starting materials).

Purification and Stability Considerations

Pivampicillin is sensitive to hydrolysis under alkaline conditions, necessitating strict pH control during synthesis. Post-reaction, the crude product is washed with cold aqueous sodium bicarbonate to remove unreacted reagents, followed by lyophilization to obtain the pure ester. Analytical confirmation via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the absence of residual ampicillin or pivalic acid.

Synthesis of Probenecid Derivatives

Probenecid, a sulfonamide-derived uricosuric agent, is synthesized as its sodium or potassium salt to facilitate ionic interaction with pivampicillin. The process involves the reaction of probenecid with stoichiometric amounts of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.

Alkaline Hydrolysis and Salt Formation

Probenecid is dissolved in absolute ethanol under reflux conditions (75–80°C), followed by the dropwise addition of NaOH or KOH dissolved in ethanol. The mixture is stirred for 15 minutes, after which the solvent is partially distilled to concentrate the product. Cooling the solution induces crystallization of probenecid sodium or potassium, which is filtered and recrystallized from ethanol for higher purity.

Key Parameters

  • Molar Ratio: 1:1 (probenecid to alkali hydroxide)

  • Solvent: Absolute ethanol (to avoid side reactions with water)

  • Yield: 90–95% after recrystallization.

Formation of Pivampicillin Probenate Salt

The final step involves the ionic interaction between pivampicillin (as the free acid) and probenecid sodium or potassium. This is achieved through a metathesis reaction in a polar aprotic solvent.

Metathesis Reaction

Pivampicillin is suspended in anhydrous acetonitrile, and probenecid sodium is added gradually. The mixture is stirred at room temperature for 12–24 hours, allowing the exchange of cations to form pivampicillin probenate. The product precipitates as a crystalline solid, which is filtered and dried under vacuum.

Optimization Insights

  • Solvent Choice: Acetonitrile minimizes hydrolysis of pivampicillin.

  • Stoichiometry: Equimolar ratios ensure complete conversion.

  • Purity: >98% as confirmed by elemental analysis and mass spectrometry.

Analytical Characterization

The structural integrity and purity of pivampicillin probenate are validated using advanced analytical techniques.

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR spectra confirm the presence of characteristic peaks for the pivaloyloxymethyl group (δ 1.2 ppm, singlet) and the probenecid sulfonamide moiety (δ 7.8–8.1 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 748.9, corresponding to the molecular formula C35H48N4O10S2C_{35}H_{48}N_4O_{10}S_2.

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to quantify residual ampicillin and probenecid. The method utilizes a C18 column and a mobile phase of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid.

Challenges in Industrial Production

Hydrolytic Instability

Pivampicillin’s ester bond is susceptible to hydrolysis at high pH, necessitating stringent control of reaction conditions. Buffering agents such as citric acid are added during synthesis to maintain a pH range of 5.5–6.5.

Scalability and Yield

Large-scale production faces challenges in achieving consistent yields due to the hygroscopic nature of probenecid salts. Fluidized bed drying and controlled humidity environments (<10% RH) are implemented to mitigate moisture absorption .

Q & A

Q. What is the mechanism of action of pivampicillin probenate, and how does its prodrug design influence bioavailability?

Pivampicillin probenate is a pivalate ester prodrug of ampicillin, hydrolyzed by esterases into active ampicillin post-absorption. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . The prodrug design enhances oral bioavailability by improving lipophilicity, allowing better intestinal absorption compared to ampicillin alone. Hydrolysis kinetics and esterase activity in target tissues are critical variables affecting therapeutic efficacy .

Q. Why is probenecid combined with pivampicillin in clinical formulations?

Probenecid inhibits renal tubular secretion of ampicillin, prolonging its plasma half-life and increasing bioavailability. This combination ensures sustained therapeutic concentrations, critical for eradicating infections like gonorrhea. Studies show that 1.4 g pivampicillin + 1 g probenecid achieves mean plasma ampicillin levels >5 µg/mL at 1 hour, exceeding the MIC for most Neisseria gonorrhoeae strains .

Q. What are the primary pharmacokinetic parameters influencing pivampicillin probenate’s efficacy?

Key parameters include hydrolysis rate (conversion to ampicillin), plasma concentration-time profile, and renal clearance modulated by probenecid. For example, plasma ampicillin levels peak at ~13.9 µg/mL 1 hour post-administration but decline to ~2 µg/mL after 8 hours in healthy volunteers . These data inform dosing regimens to maintain concentrations above pathogen-specific MICs.

Advanced Research Questions

Q. How can researchers design a comparative study to evaluate single-dose vs. divided-dose pivampicillin probenate regimens?

Using the PICOT framework :

  • P : Patients with acute uncomplicated gonorrhea.
  • I : Single oral dose of 1.4 g pivampicillin + 1 g probenecid.
  • C : Divided doses (e.g., 0.7 g pivampicillin twice daily).
  • O : Microbiological cure rates at 7-day follow-up.
  • T : 7-day post-treatment assessment. A 1973 RCT (n=535) demonstrated superior efficacy of single-dose therapy (p<0.001), attributed to sustained ampicillin levels above MIC . Replication studies should control for variables like bacterial MIC trends and patient adherence.

Q. How should researchers address contradictory data on pivampicillin probenate’s efficacy against penicillin-resistant strains?

In the 1973 study, 19% of gonococcal strains had reduced penicillin sensitivity, yet cure rates remained high (99%). This suggests pivampicillin’s efficacy may depend on pharmacokinetic thresholds (e.g., maintaining ampicillin levels >3× MIC) rather than intrinsic resistance . Advanced analyses should integrate pharmacodynamic models (e.g., time above MIC) and genomic resistance markers to resolve apparent contradictions.

Q. What methodological gaps exist in historical pivampicillin probenate studies, and how can modern research address them?

Limitations of earlier work include:

  • Lack of plasma concentration data beyond 1 hour in patients (only healthy volunteer data available) .
  • Limited stratification by bacterial resistance mechanisms. Modern studies should use LC-MS/MS for extended pharmacokinetic profiling and whole-genome sequencing to correlate MIC values with resistance genes. Additionally, adaptive trial designs could optimize dosing in real-time based on pharmacokinetic/pharmacodynamic (PK/PD) targets .

Q. How can in vitro and in vivo models be optimized to study pivampicillin probenate’s synergy with other β-lactams?

  • In vitro : Checkerboard assays to quantify synergy (FIC index) against multidrug-resistant strains.
  • In vivo : Murine infection models with humanized PK dosing. For example, co-administering pivampicillin with β-lactamase inhibitors (e.g., clavulanic acid) may broaden coverage . Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and reporting MICs with instrument-specific precision (e.g., ±0.25 µg/mL) .

Methodological Considerations

  • Statistical Reporting : Specify exact p-values (e.g., p=0.003) rather than thresholds (e.g., p<0.05) to avoid ambiguity .
  • Data Transparency : Publish raw pharmacokinetic datasets (e.g., plasma concentration-time curves) in supplementary materials to enable meta-analyses .
  • Ethical Compliance : For clinical studies, document informed consent protocols and adverse event monitoring, particularly for off-label use in vulnerable populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivampicillin probenate
Reactant of Route 2
Reactant of Route 2
Pivampicillin probenate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.